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Compound of Interest

Compound Name: 2-Amino-2'-fluorobenzophenone

Cat. No.: B057201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to
the limited availability of specific, publicly accessible spectral data for 2-Amino-2'-
fluorobenzophenone, this guide utilizes data from its structurally similar analog, 2-Amino-5-
chloro-2'-fluorobenzophenone, to illustrate the expected spectroscopic characteristics and
analytical methodologies. This approach provides a robust framework for researchers engaged
in the synthesis, quality control, and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloro-2'-
fluorobenzophenone, which serves as a reference for the analysis of 2-Amino-2'-
fluorobenzophenone. The data is presented in a structured format to facilitate clear
comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds by providing detailed information about the hydrogen and carbon skeletons.

Table 1: *H NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone[1]
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Chemical Shift (ppm) Multiplicity Assignment (Predicted)
7.49 -7.52 m Aromatic Protons

7.48 S Aromatic Proton

7.40 s Aromatic Proton

7.27 S Aromatic Proton

7.25 s Aromatic Proton

7.22 S Aromatic Proton

7.17 S Aromatic Proton

6.66 S Aromatic Proton

6.40 (br s) brs -NHz Protons

Note: The assignments are
predicted based on general

chemical shift ranges for

aromatic and amine protons.

The broadness of the -NH2

signal is characteristic and can

be influenced by solvent and

concentration. Data was

obtained in CDClIz at 400 MHz.

[1](2]

Table 2: 13C NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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Chemical Shift (ppm) Assignment (Predicted)
1955 C=0 (Carbonyl)
162.5 (d, J = 250 Hz) C-F

149.0 C-NH:z

135.0 Aromatic C
132.0 Aromatic CH
131.5 Aromatic CH
130.0 Aromatic C
128.0 Aromatic CH
125.0 (d, J =8 Hz) Aromatic CH
124.0 Aromatic C-Cl
118.0 Aromatic CH
116.0 (d, J =22 Hz) Aromatic CH

Note: Predicted chemical shifts and coupling
constants (d = doublet, J = coupling constant in
Hz) are based on the analysis of substituted

benzophenones. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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Wavenumber (cm~?)

Intensity

Assignment

3480 - 3300 Strong, Broad N-H Stretch (Amino group)
3100 - 3000 Medium Aromatic C-H Stretch
1680 - 1660 Strong C=0 Stretch (Ketone)
1600 - 1585 Medium Aromatic C=C Stretch
1500 - 1400 Medium Aromatic C=C Stretch
1300 - 1200 Strong C-N Stretch

1250 - 1150 Strong C-F Stretch

800 - 700 Strong C-CI Stretch

Note: These are characteristic
ranges for the specified

functional groups. The exact

peak positions can be

influenced by the molecular

environment.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for its identification and structural elucidation.

Table 4. Mass Spectrometry Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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m/z (Mass-to-Charge

. Relative Intensity (%) Assignment
Ratio)
) [M]* (Molecular ion peak,
249/251 High o _
showing isotopic pattern for CI)
214 Moderate [M-CII*
) [C7HsFO]* (Fluorobenzoyl
120 High ]
cation)
95 Moderate [CeHaF]*

Note: The fragmentation
pattern is predicted based on
the structure. The presence of
chlorine results in a
characteristic M+2 peak with
an intensity of approximately
one-third of the molecular ion

peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are generalized and may require optimization for specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small quantity of the sample (5-10 mg) is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.[1][2]
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(0.00 ppm).[1]

 Instrumentation and Data Acquisition: *H and 13C NMR spectra are typically recorded on a
300 MHz or higher field NMR spectrometer.[1] For *H NMR, standard pulse sequences are
used. For 13C NMR, proton-decoupled spectra are generally acquired to simplify the
spectrum to single lines for each unique carbon atom.[1]
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Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase-
corrected. The signals are integrated, and the chemical shifts are referenced to the internal
standard.[2]

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of the ATR accessory.[1] No special sample preparation, such as grinding or creating
KBr pellets, is typically required for ATR analysis.[1]

Instrumentation and Data Acquisition: The ATR-FTIR spectrum is recorded using a Fourier
Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum
of the clean, empty ATR crystal is collected first.[1] The sample is then placed on the crystal,
and pressure is applied to ensure good contact. The spectrum is typically recorded over a
range of 4000-400 cm~1.[1]

Data Processing: The final spectrum is presented in terms of absorbance or transmittance
versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent,
such as dichloromethane or acetonitrile.[1]

Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system. A
small volume of the sample solution is injected into the gas chromatograph, where the
compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-
polarity column).[1] The separated compound then enters the mass spectrometer, which is
typically operated in electron ionization (El) mode at 70 eV.[1]

Data Processing: The mass spectrum is recorded, and the resulting data is analyzed to
determine the molecular weight and fragmentation pattern. The obtained spectrum can be
compared with spectral libraries (e.g., NIST, Wiley) for identification.[2]

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-2'-fluorobenzophenone.
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Caption: Workflow for the spectroscopic analysis of 2-Amino-2'-fluorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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